molecular formula C9H14ClNO3 B13509474 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride

Cat. No.: B13509474
M. Wt: 219.66 g/mol
InChI Key: LVUIDWCOKAYMEK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride is an organic compound with a unique structure that includes an aminomethyl group and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride typically involves the reaction of 3,5-dimethoxyphenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol hydrochloride
  • 3,5-Dimethoxyphenol
  • 2-(Aminomethyl)-3,5-dimethoxybenzaldehyde

Uniqueness

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride is unique due to the presence of both aminomethyl and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

2-(aminomethyl)-3,5-dimethoxyphenol;hydrochloride

InChI

InChI=1S/C9H13NO3.ClH/c1-12-6-3-8(11)7(5-10)9(4-6)13-2;/h3-4,11H,5,10H2,1-2H3;1H

InChI Key

LVUIDWCOKAYMEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CN)O.Cl

Origin of Product

United States

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